molecular formula C15H19N3O2S B5117157 N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide

N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide

Cat. No. B5117157
M. Wt: 305.4 g/mol
InChI Key: KCWBFCMDMMZFDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and its effects on these receptors have been studied extensively.

Mechanism of Action

N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are primarily located in the central and peripheral nervous systems, respectively. Activation of these receptors by N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide-2201 leads to a variety of effects, including alterations in neurotransmitter release, modulation of ion channels, and changes in gene expression. These effects ultimately contribute to the physiological and behavioral effects of N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide-2201.
Biochemical and Physiological Effects
The effects of N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide-2201 on the endocannabinoid system are complex and varied, and depend on factors such as dose, route of administration, and individual variability. Some of the effects that have been observed in scientific studies include altered pain perception, changes in appetite and metabolism, modulation of immune function, and alterations in mood and behavior. These effects are mediated by the activation of CB1 and CB2 receptors in various tissues throughout the body.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide-2201 in scientific research is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation with high specificity and precision. However, the use of N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide-2201 also has limitations, including potential toxicity and off-target effects. Careful dose selection and monitoring of experimental conditions are necessary to ensure the validity and safety of research studies.

Future Directions

There are many potential directions for future research on N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide-2201 and its effects on the endocannabinoid system. Some areas of interest include the development of new therapeutic agents based on N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide-2201, the investigation of its effects on various disease states, and the exploration of its potential as a tool for studying the endocannabinoid system in more detail. As our understanding of the endocannabinoid system continues to evolve, N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide-2201 is likely to play an important role in advancing our knowledge of this complex system.

Synthesis Methods

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide-2201 involves the reaction of 2-methoxy-4-(methylthio)benzoic acid with 1-(5-fluoropentyl)-1H-imidazole-3-carboxylic acid, followed by esterification with propyl alcohol and subsequent deprotection of the imidazole group. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide-2201 has been used in a variety of scientific research studies, primarily as a tool to investigate the functioning of the endocannabinoid system. This system plays a crucial role in regulating many physiological processes, including pain sensation, appetite, mood, and immune function. By studying the effects of N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide-2201 on this system, researchers can gain insights into the mechanisms underlying these processes and potentially develop new treatments for various disorders.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-20-14-10-12(21-2)4-5-13(14)15(19)17-6-3-8-18-9-7-16-11-18/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWBFCMDMMZFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644185
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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